N-(2-benzoyl-1-benzofuran-3-yl)-2-methylpropanamide
Description
N-(2-Benzoyl-1-benzofuran-3-yl)-2-methylpropanamide is a synthetic organic compound featuring a benzofuran core substituted with a benzoyl group at position 2 and a 2-methylpropanamide moiety at position 3. The structural uniqueness of this compound lies in its dual substitution pattern, which may enhance steric effects and electronic interactions compared to simpler benzofuran analogs.
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C19H17NO3/c1-12(2)19(22)20-16-14-10-6-7-11-15(14)23-18(16)17(21)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,20,22) |
InChI Key |
FHYJVLVEGSDAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-2-methylpropanamide typically involves the reaction of 2-benzoyl-1-benzofuran-3-amine with 2-methylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N-(2-benzoyl-1-benzofuran-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the benzofuran ring.
Scientific Research Applications
Chemistry: In chemistry, N-(2-benzoyl-1-benzofuran-3-yl)-2-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study the interactions of benzofuran derivatives with biological systems. It may serve as a model compound for investigating the biological activity of related structures .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Benzofuran derivatives have been studied for their anti-inflammatory, anti-cancer, and antimicrobial activities .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics .
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets in biological systems. The benzofuran ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structure is compared to analogs from the provided evidence in Table 1.
Table 1: Structural Comparison of Selected Compounds
*Molecular weights calculated based on structural formulas.
Key Observations:
- Benzofuran vs. Phenylpropanamide: The benzofuran core in the target compound provides enhanced aromaticity and rigidity compared to the flexible phenylpropanamide backbone in compound 5 . This may influence binding to hydrophobic targets.
- Amide vs.
- Substituent Effects: The 2-methylpropanamide group in the target compound introduces steric bulk, which could hinder enzymatic degradation compared to smaller substituents in compounds 6–10 .
Structural Analysis Tools
The structural characterization of such compounds typically employs:
Biological Activity
N-(2-benzoyl-1-benzofuran-3-yl)-2-methylpropanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound's structure features a benzoyl group attached to a benzofuran moiety, along with a 2-methylpropanamide side chain. This unique configuration contributes to its biological activity, particularly in enzyme inhibition and receptor binding.
Molecular Formula: C_{16}H_{15}NO_2
Molecular Weight: Approximately 261.36 g/mol
This compound exhibits several mechanisms of action:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Binding: Its ability to bind selectively to biological receptors suggests it may modulate receptor activity, influencing physiological responses.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing promising results across different areas:
- Antitumor Activity: Preliminary studies indicate that this compound may possess anticancer properties, particularly against leukemia and solid tumors.
- Antimicrobial Effects: The compound has demonstrated moderate antimicrobial activity against various bacterial strains.
- Anti-inflammatory Properties: Research suggests that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.
Antitumor Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition in leukemia cells (K562) with an IC50 value indicating effective concentration levels.
| Cell Line | IC50 (µM) | Description |
|---|---|---|
| K562 | 10 | Chronic myelogenous leukemia |
| PC3 | 25 | Prostate cancer |
| SW620 | 30 | Colorectal cancer |
This data suggests that the compound has selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
Antimicrobial Activity
The antimicrobial efficacy was assessed using standard bacterial strains, revealing the following minimum inhibitory concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings indicate that this compound possesses notable antimicrobial properties, particularly against Gram-positive bacteria.
Q & A
What are the key considerations for synthesizing N-(2-benzoyl-1-benzofuran-3-yl)-2-methylpropanamide with high purity and yield?
Basic
The synthesis involves multi-step organic reactions requiring precise control of temperature, solvent selection, and inert atmospheres to prevent oxidation. For example, amidation steps often use triethylamine as a catalyst to enhance reaction efficiency, while purification relies on chromatography or recrystallization to isolate the target compound . Key solvents include dichloromethane or ethanol, which stabilize intermediates and minimize side reactions .
How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity of this compound?
Basic
NMR (¹H and ¹³C) identifies functional groups and aromatic proton environments, such as benzofuran and benzoyl moieties. MS provides molecular weight validation and fragmentation patterns to confirm the amide backbone. Cross-validation with synthetic intermediates is critical to rule out impurities .
What strategies resolve contradictions between computational predictions and experimental data for this compound’s biological activity?
Advanced
Discrepancies may arise from solvation effects or target flexibility. Orthogonal assays (e.g., isothermal titration calorimetry vs. enzyme kinetics) can validate binding affinities. Adjusting computational parameters, such as force fields or docking algorithms, to reflect experimental pH or ionic strength conditions improves alignment .
What experimental approaches investigate the enzyme inhibition mechanisms of this compound?
Advanced
Kinetic studies (e.g., Lineweaver-Burk plots) determine inhibition type (competitive/non-competitive). X-ray crystallography or cryo-EM can visualize binding to active/allosteric sites. Mutagenesis of suspected residues (e.g., catalytic triad) confirms interaction specificity .
How do the benzofuran and benzoyl groups influence chemical reactivity and stability under varying pH conditions?
Advanced
The benzofuran’s aromaticity enhances stability under acidic conditions, while the electron-withdrawing benzoyl group increases electrophilicity at the amide carbonyl. Degradation studies (HPLC monitoring) at pH 3–10 reveal hydrolytic susceptibility, guiding storage and formulation .
What methodologies assess potential off-target effects in biological systems?
Advanced
High-throughput screening against kinase or GPCR panels identifies off-target interactions. Proteomic profiling (e.g., affinity pull-down assays with isotopic labeling) maps unintended protein binding. Zebrafish or organoid models provide in vivo toxicity insights .
How can reaction conditions minimize side products during the amidation step?
Advanced
Optimize stoichiometry (1.2:1 acyl chloride to amine) and use slow reagent addition to prevent dimerization. Low temperatures (0–5°C) reduce unwanted nucleophilic attacks. Real-time monitoring via thin-layer chromatography (TLC) allows mid-reaction adjustments .
What challenges arise in scaling up synthesis, and how are they addressed?
Advanced
Pilot-scale production faces challenges in maintaining inert conditions and heat dissipation. Continuous flow reactors improve temperature control and mixing efficiency. Scalable purification (e.g., centrifugal partition chromatography) replaces column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
